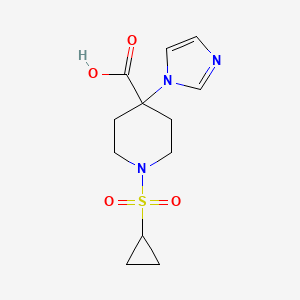

![molecular formula C26H16BrCl3N2O4S B5495359 5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide CAS No. 413572-53-9](/img/structure/B5495359.png)

5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide" belongs to a class of organic compounds known for their complex molecular structures and a wide range of biological and chemical properties. These properties make them of interest in fields such as pharmaceuticals, material science, and organic synthesis. The compound's structure suggests it could have interesting interactions due to the presence of multiple functional groups including amide, sulfonyl, and halogenated aromatic rings.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, including the formation of amide bonds, halogenation, and sulfonation. While specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds often employ techniques such as nucleophilic aromatic substitution (S_NAr), carbonylation, and sulfonylation reactions (R. Issac & J. Tierney, 1996).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by the presence of multiple functional groups that can significantly influence its chemical behavior and interaction with biological systems. The steric and electronic effects of the chloro and bromo substituents, along with the sulfonyl and amide groups, play critical roles in determining the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of "5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide" would be influenced by its functional groups. The amide linkage might engage in amide bond formation or cleavage reactions, while the aromatic halides present could participate in further substitution reactions. Its sulfonyl group could be involved in sulfonylation reactions, contributing to the compound's versatility in organic synthesis (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Physical Properties Analysis

The physical properties of such a compound would be influenced by its molecular weight, polarity, and the presence of multiple halogens. These characteristics suggest that it would have a relatively high molecular weight, low volatility, and possibly low solubility in water. The presence of halogens might also confer a higher density compared to many organic compounds.

Chemical Properties Analysis

Given its structural components, "5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide" is likely to exhibit a range of chemical properties, including potential biological activity due to its ability to interact with various biological molecules. The specific activities would depend on the exact molecular context and the presence of specific functional groups could imply antioxidant, anti-inflammatory, or even antimicrobial activities (M. Naveed et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16BrCl3N2O4S/c27-16-3-11-24(32-37(35,36)20-9-6-18(29)7-10-20)22(13-16)26(34)31-23-12-8-19(30)14-21(23)25(33)15-1-4-17(28)5-2-15/h1-14,32H,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNEMUDYUJRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16BrCl3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)

![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)

![2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)

![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)